2-(Dimethylcarbamoyl)benzoyl chloride
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Overview
Description
2-(Dimethylcarbamoyl)benzoyl chloride is an organic compound with the molecular formula C10H10ClNO2. It is a derivative of benzoyl chloride, where the benzoyl group is substituted with a dimethylcarbamoyl group. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.
Preparation Methods
2-(Dimethylcarbamoyl)benzoyl chloride can be synthesized through several methods. One common method involves the reaction of benzoyl chloride with dimethylcarbamoyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the product. Another method involves the use of phosgene and dimethylamine to produce dimethylcarbamoyl chloride, which is then reacted with benzoyl chloride .
Chemical Reactions Analysis
2-(Dimethylcarbamoyl)benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles such as amines or alcohols.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-(dimethylcarbamoyl)benzoic acid and hydrochloric acid.
Acylation: It can be used as an acylating agent in Friedel-Crafts acylation reactions to introduce the 2-(dimethylcarbamoyl)benzoyl group into aromatic compounds
Scientific Research Applications
2-(Dimethylcarbamoyl)benzoyl chloride has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: It is used in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Material Science: It is employed in the preparation of polymers and other advanced materials
Mechanism of Action
The mechanism of action of 2-(Dimethylcarbamoyl)benzoyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles, such as amines and alcohols, to form amides and esters, respectively. This reactivity is due to the presence of the electrophilic carbonyl carbon in the benzoyl chloride moiety, which is susceptible to nucleophilic attack .
Comparison with Similar Compounds
2-(Dimethylcarbamoyl)benzoyl chloride can be compared with other carbamoyl chlorides such as dimethylcarbamoyl chloride and diethylcarbamoyl chloride. While all these compounds share similar reactivity due to the presence of the carbamoyl chloride group, this compound is unique in its ability to introduce the 2-(dimethylcarbamoyl)benzoyl group into molecules, making it particularly useful in the synthesis of complex organic compounds .
Similar Compounds
- Dimethylcarbamoyl chloride
- Diethylcarbamoyl chloride
- Carbamoyl chloride
These compounds are structurally related and share similar chemical properties, but they differ in their specific applications and reactivity profiles .
Properties
CAS No. |
81750-88-1 |
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Molecular Formula |
C10H10ClNO2 |
Molecular Weight |
211.64 g/mol |
IUPAC Name |
2-(dimethylcarbamoyl)benzoyl chloride |
InChI |
InChI=1S/C10H10ClNO2/c1-12(2)10(14)8-6-4-3-5-7(8)9(11)13/h3-6H,1-2H3 |
InChI Key |
LNYGGPFVHCBQGX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC=C1C(=O)Cl |
Origin of Product |
United States |
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